Galvanoxyl

Übersicht

Beschreibung

Enhancing the Kinetics of Chalcopyrite Leaching

The Galvanox™ process is a method for leaching chalcopyrite in iron sulfate media, where pyrite acts as a catalyst. Not all pyrite samples, however, exhibit the same catalytic effect. Research has shown that treating pyrite with silver ions significantly enhances its catalytic properties, thereby increasing the rate of chalcopyrite leaching. A concentration as low as 50 ppm of silver on pyrite can dramatically accelerate copper extraction from chalcopyrite. This finding suggests that the Galvanox™ process can be optimized by using silver-enhanced pyrite, making it a more efficient method for copper extraction .

The Role of Silver-Enhanced Pyrite

In the context of the Galvanox™ process, the presence of silver-enhanced pyrite has been found to significantly increase the electrical conductivity of the sulfur product layer that forms during chalcopyrite leaching. The galvanic interaction between pyrite and chalcopyrite is crucial, as pyrite is more noble and provides additional surface area for the cathodic reaction. The formation of an insulating sulfur layer on chalcopyrite can limit the electrical contact and thus the leaching rate. However, the introduction of silver-enhanced pyrite leads to the formation of silver sulfide, which increases the conductivity of the sulfur layer, maintaining the electrical contact necessary for efficient leaching. This study demonstrates that even with low levels of silver (60–100 ppm) in the sulfur layer, the resistivity is sufficiently lowered to enhance the leaching process .

Galvanodynamic Synthesis of Polyaniline

Galvanodynamic synthesis is a novel electrochemical method for the preparation of electroactive materials, such as the electropolymerization of aniline to create polyaniline films. This method offers greater flexibility in controlling the physical and electrochemical properties of the resulting material compared to other electrochemical methods. By scanning the current within a specified range and adjusting parameters like scan rate, current range, and scan direction, the synthesis can be tailored for specific applications, such as battery performance or supercapacitor behavior. This research highlights the potential of galvanodynamic synthesis in the development of advanced materials with customizable properties .

Potential Oscillations in Graphite Overoxidation

Although not directly related to the Galvanox™ process, the study of potential oscillations during the galvanostatic overoxidation of graphite in aqueous sulfuric acid solutions provides insights into the electrochemical behavior of materials. The research observed oscillatory behavior in a specific range of acid concentrations and current densities, proposing a zone model to explain the phenomenon. The study contributes to the broader understanding of electrochemical processes and material behavior under different conditions, which could be relevant for optimizing processes like the Galvanox™ method .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Galvanoxyl, a prototype persistent free radical species, has been studied for its attractive photophysical and magnetic properties . This research aims to provide insights into the electronic structure of Galvanoxyl, which could pave the way for the design of novel applications .

Methods of Application or Experimental Procedures

The study involved the use of variable energy UPS, XPS, and NEXAFS spectroscopy to investigate the photoionization and photoexcitation spectra of gas-phase Galvanoxyl in the valence and core (C 1s and O 1s) regions using synchrotron X-ray radiation .

Results or Outcomes

The study observed significant variations of relative band intensities with photon energy for valence ionizations below 10 eV, which were rationalized in terms of the properties of the corresponding valence molecular orbitals .

2. Antioxidant Activity

Summary of the Application

Imine analogs of Resveratrol, a phytoalexin known for its anti-cancer, antiviral, and antioxidant properties, were prepared and tested for their antioxidant activity . Galvanoxyl was used as a radical in this study .

Methods of Application or Experimental Procedures

The antioxidant activity of the prepared Resveratrol analogs was tested by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), Galvanoxyl radical (GOR), and 2,2′-azino-bis (3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals .

Results or Outcomes

All prepared Resveratrol analogs were able to scavenge DPPH, Galvanoxyl radical (GOR), and ABTS radicals . The antioxidant activity efficiency correlated with the number and position of hydroxyl groups .

Safety And Hazards

Zukünftige Richtungen

Insights into the electronic structure of galvinoxyl are of interest to elucidate its attractive photophysical and magnetic properties and to pave way for a sensible design of novel applications . Such a feature may thus prove useful in monitoring the scavenging dynamics of galvinoxyl using the core-excitation spectroscopy .

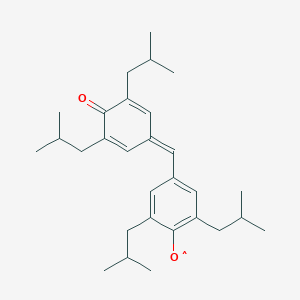

Eigenschaften

InChI |

InChI=1S/C29H41O2/c1-18(2)9-24-14-22(15-25(28(24)30)10-19(3)4)13-23-16-26(11-20(5)6)29(31)27(17-23)12-21(7)8/h13-21H,9-12H2,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVAISVZGLQKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015731 | |

| Record name | Galvinoxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coppinger's radical | |

CAS RN |

2370-18-5 | |

| Record name | Galvinoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galvinoxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALVINOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07Q6T5546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

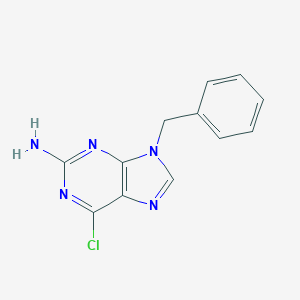

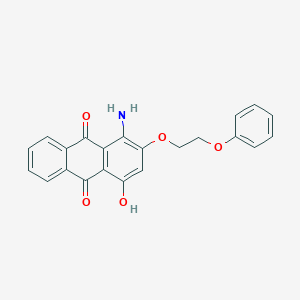

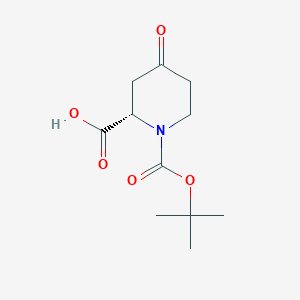

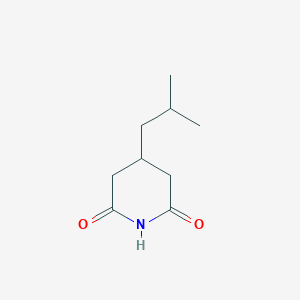

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

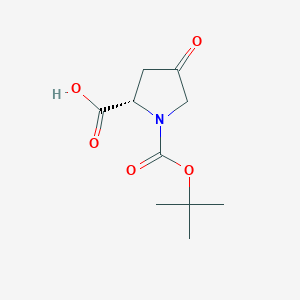

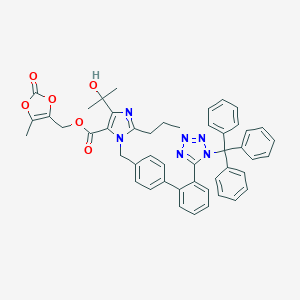

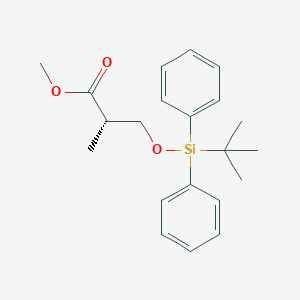

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)